4(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)benzene sulfonamide
Overview
Description
The compound “4(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)benzene sulfonamide” is a type of sulfonamide. Sulfonamides are a group of synthetic antimicrobial drugs that are used as broad-spectrum antibiotics . They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .
Molecular Structure Analysis
The molecular structure of sulfonamides typically consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2). This structure is relatively unreactive due to the rigidity of the functional group . The specific structure of “4(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)benzene sulfonamide” would likely include these components, along with additional groups specific to this compound.Scientific Research Applications
Electrochemical Oxidation in Synthesis
4(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)benzene sulfonamide, a chiral 2-oxazolidinone derivative, has been studied for its utility in electrochemical oxidation processes. Researchers found that chiral 5-substituted 2-oxazolidinones, similar in structure to the compound , can be effectively oxidized electrochemically. This process is crucial for creating enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones, which are valuable for their pharmacological effects and as precursors for β-amino alcohols and protease inhibitors (Danielmeier, Schierle, & Steckhan, 1996).
Structural Analysis and Synthesis
The synthesis and crystal structure of related compounds, including Schiff Base 4-[(2-hydroxy-benzylidene)-amino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide, have been explored. These studies utilize various spectroscopic techniques and X-ray crystallography to understand the molecular conformation and interactions. Such research provides insights into the chemical properties and potential applications of benzene sulfonamide derivatives (Subashini et al., 2009).
Chemical Modification and Drug Synthesis
Research into the modification of benzene sulfonamide compounds, such as 2-Methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl}benzene-1-sulfonamide, reveals their potential in drug synthesis. These modifications, including reactions with chlorosulfonic acid and ammonia gas, lead to new compounds with specific structural features, confirmed by spectral data. Such modifications are crucial for developing new pharmaceutical agents (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Glycoconjugate Benzene Sulfonamides
Glycoconjugate benzene sulfonamides, synthesized using a "click-tail" approach, have been assessed for inhibiting carbonic anhydrase isozymes. These compounds, containing carbohydrate-triazole tails, demonstrate potent and selective inhibition, particularly toward tumor-associated carbonic anhydrase IX. Such inhibitors are significant for cancer therapy applications (Wilkinson et al., 2006).
Application in Polymer Drugs
The compound's related derivatives have been used in synthesizing novel polyethylene oxide drugs. These drugs, containing functional groups such as 5-fluorouracil and nitrogen mustard, demonstrate the versatility of benzene sulfonamide derivatives in polymer-based drug design (Chen, Huang, & Huang, 2000).
properties
IUPAC Name |
4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c11-18(15,16)9-3-1-7(2-4-9)12-5-8(6-13)17-10(12)14/h1-4,8,13H,5-6H2,(H2,11,15,16)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDDLNAGDYFFOJ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)S(=O)(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC=C(C=C2)S(=O)(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201007609 | |
Record name | 4-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201007609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)benzene sulfonamide | |
CAS RN |
87508-45-0 | |
Record name | S 6123 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087508450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201007609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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